molecular formula C12H22N2O4 B14030467 Rel-tert-butyl (1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate acetate

Rel-tert-butyl (1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate acetate

Cat. No.: B14030467
M. Wt: 258.31 g/mol
InChI Key: WPPBDMFHRIZJOG-PAFGHYSMSA-N
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Description

Rel-tert-butyl (1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate acetate is a bicyclic amine derivative featuring a 3-azabicyclo[3.1.0]hexane core. The compound is characterized by a tert-butyloxycarbonyl (Boc) protecting group at the 3-position and an amino group at the 6-position, with an acetate counterion enhancing its solubility and stability. Its stereochemistry, denoted as (1R,5S,6s), is critical for its spatial configuration and reactivity. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of peptidomimetics and small-molecule drugs targeting neurological or metabolic pathways .

Synonyms for this compound include:

  • rel-(1R,5S,6s)-tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • Racemic 6-Amino-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester Key identifiers include MDL numbers MFCD09832898 and MFCD15111971 .

Properties

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

acetic acid;tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C10H18N2O2.C2H4O2/c1-10(2,3)14-9(13)12-4-6-7(5-12)8(6)11;1-2(3)4/h6-8H,4-5,11H2,1-3H3;1H3,(H,3,4)/t6-,7+,8?;

InChI Key

WPPBDMFHRIZJOG-PAFGHYSMSA-N

Isomeric SMILES

CC(=O)O.CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2N

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)N1CC2C(C1)C2N

Origin of Product

United States

Preparation Methods

Formation of the Azabicyclo[3.1.0]hexane Core with Amino Group

  • Starting from simpler precursors such as amino-functionalized cyclohexane derivatives, the bicyclic azabicyclo[3.1.0]hexane skeleton is constructed via intramolecular cyclization reactions.
  • For example, tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate can be synthesized by reacting appropriate amino acid derivatives with cyclization agents under controlled conditions.

Esterification to Form the tert-Butyl Ester

  • The tert-butyl ester is commonly formed by reacting the corresponding carboxylic acid or its derivatives with tert-butanol or tert-butyl derivatives under acidic conditions.
  • This reaction is typically conducted in solvents such as dichloromethane or methanol at ambient or slightly elevated temperatures to optimize yield and purity.

Coupling Reactions for Functionalization

  • Peptide coupling agents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are used to facilitate amide bond formation between the azabicyclic amine and carboxylic acid derivatives.
  • Bases like N,N-diisopropylethylamine (DIPEA) or triethylamine are employed to neutralize acids formed during coupling.
  • Reactions are usually performed in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures (20–25 °C) for durations ranging from 16 to 24 hours.

Representative Experimental Data and Yields

Step Description Reaction Conditions Yield (%) Notes
Coupling of tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate with aromatic acids using TBTU and DIPEA in DCM at RT for 30 min + 30 min Room temperature, DCM solvent, TBTU (0.52 mmol), DIPEA (0.94 mmol), 1 hour total reaction time 81 Product isolated as white solid via trituration with diethyl ether
Sodium azide reaction with tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate and triethylorthoformate in acetic acid at 100 °C for 4 h under inert atmosphere Acetic acid solvent, 100 °C, 4 hours, inert atmosphere 50.3 Formation of tetrazole intermediate, isolated as white solid
Amide coupling with N-[(dimethylamino)(3H-triazolo[4,5-b]pyridin-3-yloxy)methylidene]-N-methylmethanaminium hexafluorophosphate (HATU analog) in DMF at RT for 16–24 h DMF solvent, 20–25 °C, 16–24 hours, DIPEA or N-ethyl-N,N-diisopropylamine base 57–60 Purified by preparative HPLC, yields dependent on substrate and conditions
Palladium-catalyzed coupling with Pd(OAc)2 and BINAP in toluene at 120 °C for 2 h under nitrogen protection Toluene solvent, 120 °C, 2 hours, Pd(OAc)2 catalyst, BINAP ligand, inert atmosphere 29 Used for advanced functionalization, lower yield due to harsh conditions

Summary of Key Preparation Steps

Preparation Step Reagents/Conditions Purpose
Azabicyclic core formation Amino acid derivatives, cyclization agents Construct bicyclic nitrogen-containing ring
Esterification tert-Butanol, acidic conditions Formation of tert-butyl ester
Amide coupling HATU or TBTU, DIPEA or similar base, DMF or THF, RT Attach functional groups via amide bond
Azide introduction and tetrazole formation Sodium azide, acetic acid, 100 °C, inert atmosphere Generate reactive intermediates
Palladium-catalyzed coupling Pd(OAc)2, BINAP, toluene, 120 °C, inert atmosphere Advanced functionalization

Research Findings and Optimization Notes

  • The use of coupling agents such as HATU and TBTU significantly improves the efficiency and selectivity of amide bond formation in the preparation of this compound.
  • Reaction times of 16 to 24 hours at room temperature in DMF yield optimal conversion with minimal side products.
  • Esterification to form the tert-butyl ester is generally straightforward under acidic conditions and can be performed prior to or after amide coupling depending on synthetic strategy.
  • The azide/tetrazole intermediate formation is useful for diversifying the compound’s chemical space but requires careful handling due to azide toxicity and reaction conditions.
  • Palladium-catalyzed coupling reactions enable further structural elaboration but may suffer from lower yields and require inert atmosphere and elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL REL-(1R,5S,6S)-6-AMINO-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE ACETATE undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Conversion to alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

TERT-BUTYL REL-(1R,5S,6S)-6-AMINO-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE ACETATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in enzyme inhibition assays.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of TERT-BUTYL REL-(1R,5S,6S)-6-AMINO-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE ACETATE involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bicyclic structure provides rigidity, enhancing its binding affinity and specificity. Pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 3-azabicyclo[3.1.0]hexane derivatives is exemplified by variations in substituents, stereochemistry, and counterions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight Key Characteristics References
Target Compound : Rel-tert-butyl (1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate acetate Amino (acetate salt) C12H21N2O4 257.31 Enhanced solubility due to acetate counterion; amino group enables coupling reactions for drug derivatization. Stereospecific (1R,5S,6s) configuration critical for biological activity.
rel-tert-Butyl (1R,5S,6r)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Aminomethyl C11H20N2O2 212.29 Increased hydrophilicity vs. amino analog; aminomethyl group may alter receptor binding or metabolic stability. Available in >97% purity (Aladdin Scientific).
tert-Butyl (1R,5S,6R)-6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate Acetyl C11H17NO3 211.25 Ketone functionality introduces polarity and potential for nucleophilic reactions. Used in synthetic intermediates (e.g., Biopharmacule Speciality Chemicals catalog).
tert-Butyl (1R,5S)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate Formyl C11H17NO3 211.25 Aldehyde group enables conjugation or further derivatization (e.g., reductive amination). Lower logP (1.24) suggests moderate lipophilicity.
tert-Butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate Carbamate (Boc-protected amine) C10H18N2O2 198.26 Boc protection stabilizes the amine during synthesis; widely used in peptide chemistry. Stereochemistry (6r) differs from target compound’s (6s).
tert-Butyl (1R,5S,6R)-6-(methylcarbamoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Methylcarbamoyl C12H19N2O3 239.29 Amide group enhances hydrogen-bonding capacity; potential for protease resistance in peptidomimetics.

Key Findings :

Functional Group Impact: Amino vs. Aminomethyl: The amino group in the target compound facilitates direct coupling (e.g., acylation in ), whereas the aminomethyl analog may offer steric or electronic modulation in drug design . Acetyl/Formyl Groups: These substituents increase electrophilicity, enabling reactions like nucleophilic additions or condensations .

Stereochemical Considerations: The (1R,5S,6s) configuration of the target compound distinguishes it from analogs like (1R,5S,6r)-aminomethyl or (1R,5S,6R)-acetyl derivatives. Such differences can drastically alter binding affinity in chiral environments, as seen in mGlu2/3 receptor agonists ().

Synthetic Utility :

  • Boc-protected derivatives (e.g., ) are pivotal in multi-step syntheses, while acetate salts (target compound) improve handling and solubility in aqueous systems .

This suggests that the target compound’s amino group could be tailored for similar applications .

Biological Activity

Rel-tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate acetate, also known by its CAS number 273206-92-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties based on recent research findings.

Chemical Structure and Properties

The compound features a bicyclic structure that includes a nitrogen atom within its framework, which is characteristic of many biologically active molecules. Its molecular formula is C10H18N2O2C_{10}H_{18}N_{2}O_{2}, with a molecular weight of approximately 198.26 g/mol.

PropertyValue
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
CAS Number273206-92-1
Purity≥95%
Storage ConditionsKeep in dark place, 2-8°C

Synthesis

The synthesis of this compound typically involves cycloaddition reactions and the use of azomethine ylides. These methods have been explored to create various derivatives with enhanced biological activity .

Biological Activities

Research indicates that compounds with a 3-azabicyclo[3.1.0]hexane structure exhibit a range of biological activities:

1. Antinociceptive Activity

  • Compounds in this category have shown potential as opioid receptor antagonists, which may offer therapeutic benefits in pain management without the addictive properties associated with traditional opioids.

2. Anticancer Properties

  • Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

3. Antimicrobial Effects

  • Studies have indicated that spirocyclic compounds can exhibit antibacterial and antifungal properties, making them candidates for new antimicrobial agents .

4. Antidiabetic Activity

  • Certain analogs have been reported to improve insulin sensitivity and glucose metabolism in preclinical models .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Antinociceptive Effects : A study demonstrated that derivatives of 3-azabicyclo[3.1.0]hexane acted as effective antagonists in morphine-induced antinociception models, indicating their potential as non-addictive pain relievers .
  • Anticancer Screening : In vitro assays on synthesized derivatives showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .
  • Antimicrobial Testing : The compound's derivatives were tested against common bacterial strains, revealing promising results with minimum inhibitory concentrations (MIC) suggesting efficacy comparable to existing antibiotics .

Q & A

What are the optimal synthetic routes for preparing rel-tert-butyl (1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate acetate?

Basic
The synthesis involves sequential hydrogenation and deprotection steps. For example, exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate derivatives can be synthesized via catalytic hydrogenation (10% Pd/C, H₂ at 1 atm) in methanol, followed by filtration and solvent removal . Deprotection of the tert-butyloxycarbonyl (Boc) group is achieved using HCl (2N in EtOAc) or NaOH (10N), with subsequent crystallization to isolate the product. Key parameters include reaction time (until H₂ absorption reaches theoretical values) and solvent selection (methanol for solubility) .

How can spectroscopic methods distinguish stereoisomers of this bicyclic compound?

Basic
1H and 13C NMR are critical for stereochemical assignment. For example, exo-6-(N,N-dibenzylamino)-3-azabicyclo[3.1.0]hexane (83) shows distinct proton coupling patterns in the cyclopropane ring (δ 1.2–2.8 ppm) and benzyl groups (δ 4.3–7.3 ppm) . IR spectroscopy identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the ester). X-ray crystallography (as in ) resolves absolute configurations but requires high-purity crystals.

How does stereochemistry at the 6-position affect reactivity or biological activity?

Advanced
The rel-(1R,5S,6s) configuration imposes steric constraints on nucleophilic attack at the amino group. For example, rel-(1R,5S,6r)-tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (BD27933) shows divergent reactivity compared to the 6s isomer due to axial vs. equatorial positioning of substituents . Computational studies (e.g., DFT) can model transition states to predict regioselectivity in derivatization reactions.

What computational strategies optimize reaction pathways for bicyclo[3.1.0]hexane modifications?

Advanced
Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) predict intermediates and transition states. ICReDD’s approach combines quantum calculations with experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) for functionalizing the azabicyclo core . Machine learning models trained on analogous bicyclic systems (e.g., bicyclo[3.2.0]heptanes) can accelerate reaction design .

What are common impurities in the synthesis, and how are they mitigated?

Basic
Impurities include:

  • Incomplete hydrogenation byproducts : Detectable via LC-MS (unreacted dibenzylamine intermediates). Mitigation: Extend H₂ exposure or increase catalyst loading .
  • Epimerization during deprotection : Monitored by chiral HPLC. Use mild acidic conditions (e.g., TFA in DCM) to minimize racemization .
  • Residual solvents : Removed via vacuum drying or recrystallization (e.g., EtOAc/hexane).

How can kinetic resolution isolate the desired stereoisomer?

Advanced
Enzymatic resolution using lipases (e.g., Candida antarctica) or chiral auxiliaries (e.g., Evans’ oxazolidinones) can separate enantiomers. For example, tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate () derivatives have been resolved via diastereomeric salt formation with tartaric acid. Dynamic kinetic resolution (DKR) using transition-metal catalysts (e.g., Ru) is also feasible but requires optimization of pH and temperature .

What protecting groups are compatible with the amino group during further derivatization?

Basic
The Boc group (stable under basic conditions) is commonly used. Alternatives:

  • Cbz (benzyloxycarbonyl) : Removed via hydrogenolysis (H₂/Pd-C) .
  • Fmoc (fluorenylmethyloxycarbonyl) : Cleaved with piperidine, ideal for solid-phase peptide synthesis.
    Avoid acidic conditions (e.g., TFA) if the bicyclo core is acid-sensitive.

How does the bicyclo[3.1.0] structure influence conformational stability?

Advanced
The fused cyclopropane and aziridine rings introduce strain (~25 kcal/mol for cyclopropane), affecting bond angles and reactivity. Molecular dynamics simulations show restricted rotation around the C-N bond in the 3-azabicyclo system, favoring chair-like conformations. X-ray data (e.g., ) confirm planar amide geometry, stabilizing the core against hydrolysis .

Data Contradictions and Validation

  • Deprotection methods : uses HCl/EtOAc, while other syntheses (e.g., ) employ TFA. Researchers must validate conditions to avoid side reactions (e.g., ester hydrolysis).
  • Stereochemical assignments : Conflicting configurations in (6s vs. 6r) highlight the need for rigorous NMR (NOESY) or X-ray validation.

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